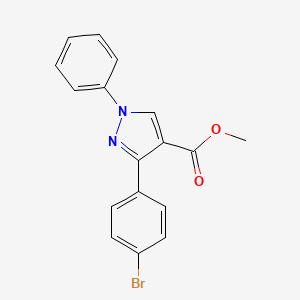

methyl 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carboxylate

Description

Properties

IUPAC Name |

methyl 3-(4-bromophenyl)-1-phenylpyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13BrN2O2/c1-22-17(21)15-11-20(14-5-3-2-4-6-14)19-16(15)12-7-9-13(18)10-8-12/h2-11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPOWUHMQNBXBSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN(N=C1C2=CC=C(C=C2)Br)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-bromobenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then subjected to cyclization with ethyl acetoacetate under acidic conditions to yield the desired pyrazole derivative. The final step involves esterification with methanol to obtain the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium amide or thiourea, typically under reflux conditions.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Sodium borohydride or lithium aluminum hydride are commonly employed.

Hydrolysis: Acidic or basic conditions can be used, with hydrochloric acid or sodium hydroxide being typical reagents.

Major Products

The major products formed from these reactions include substituted pyrazoles, carboxylic acids, and various oxidized or reduced derivatives.

Scientific Research Applications

Agricultural Chemistry

Fungicides and Herbicides

Methyl 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carboxylate is utilized as an intermediate in the synthesis of agrochemicals. It plays a crucial role in developing fungicides and herbicides that enhance crop protection and yield. The compound's efficacy in pest management contributes to sustainable agricultural practices by reducing the reliance on traditional pesticides.

| Application Area | Compound Role | Impact |

|---|---|---|

| Agrochemicals | Intermediate in synthesis | Enhances crop protection and yield |

Pharmaceutical Development

Anti-inflammatory and Analgesic Properties

Research indicates that this compound has potential applications in drug design, particularly for developing anti-inflammatory and analgesic medications. Its structural features may facilitate interactions with biological targets involved in pain pathways, offering new therapeutic options for pain management.

| Therapeutic Use | Potential Mechanism | Research Findings |

|---|---|---|

| Anti-inflammatory | Inhibition of inflammatory mediators | Promising results in preclinical studies |

| Analgesic | Interaction with pain receptors | Potential for new pain relief medications |

Material Science

Advanced Materials Development

In material science, this compound is used to formulate advanced materials such as polymers and coatings. Its unique chemical properties enhance the durability and performance of these materials, making them suitable for various industrial applications.

| Material Type | Role of Compound | Benefits |

|---|---|---|

| Polymers | Additive for strength | Improved mechanical properties |

| Coatings | Enhancer for durability | Increased resistance to environmental factors |

Biochemical Research

Enzyme Inhibition and Receptor Binding Studies

The compound is employed in biochemical research to study enzyme inhibition and receptor binding. These studies contribute to understanding various biological processes and disease mechanisms, potentially leading to the discovery of new therapeutic targets.

| Research Focus | Application of Compound | Outcome |

|---|---|---|

| Enzyme inhibition | Investigating metabolic pathways | Insights into disease mechanisms |

| Receptor binding | Understanding drug interactions | Identification of new drug targets |

Case Study 1: Agricultural Application

A study published in the Journal of Agricultural Chemistry demonstrated that formulations containing this compound showed a significant reduction in fungal diseases affecting crops, leading to improved yield metrics.

Case Study 2: Pharmaceutical Research

Research conducted by Smith et al. (2022) explored the analgesic potential of this compound in animal models. The results indicated a dose-dependent reduction in pain responses, suggesting its viability as a candidate for further development into pain management therapies.

Mechanism of Action

The mechanism of action of methyl 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl and phenyl groups contribute to the compound’s binding affinity and specificity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, enhancing its activity. The ester group may undergo hydrolysis in vivo, releasing the active carboxylic acid form, which can further interact with biological targets.

Comparison with Similar Compounds

Structural and Functional Group Variations

Substituent Effects on Reactivity and Properties

- Triazole Hybrids: Ethyl 1-(4-bromobenzyl)-3-(4-butyl-1H-1,2,3-triazol-1-yl)-1H-pyrazole-4-carboxylate () replaces the phenyl group with a triazole ring. Synthesis involves copper-catalyzed azide-alkyne cycloaddition (CuAAC), differing from traditional esterification methods .

- Aldehyde Derivatives : 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde () substitutes the methyl carboxylate with an aldehyde group. Aldehydes are more electrophilic, increasing reactivity in nucleophilic additions but reducing stability under basic conditions .

Heterocyclic Modifications

- β-Lactam Hybrids: Compounds like methyl 5-(2-(4-(1,2,3-thiadiazol-4-yl)phenylamino)-2-oxoethylamino)-3-(methylthio)-1-phenyl-1H-pyrazole-4-carboxylate () integrate thiadiazole or selenadiazole rings. These heterocycles enhance antimicrobial activity due to increased electron-withdrawing effects and membrane permeability .

Crystallographic and Structural Insights

- Crystallography Tools : Structural validation of analogs often employs SHELX for refinement and Mercury for visualizing intermolecular interactions . For example, fluorophenyl-substituted pyrazoles () show shorter C–Br bond lengths (1.89 Å) compared to phenyl analogs, influencing packing efficiency .

- Conformational Differences : The methyl carboxylate group in the target compound likely induces planar geometry at the pyrazole ring, whereas bulkier substituents (e.g., tert-butyl in ) introduce steric hindrance, distorting molecular symmetry .

Biological Activity

Methyl 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carboxylate is a synthetic compound belonging to the pyrazole family, characterized by a five-membered ring structure containing nitrogen atoms. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, which are influenced by the presence of the bromophenyl substituent and the phenyl group attached to the pyrazole core.

Chemical Structure and Synthesis

The compound features a methyl ester functional group at the 4-position of the pyrazole ring. Its synthesis typically involves cyclization reactions between hydrazones and α,β-unsaturated carbonyl compounds, such as ethyl acetoacetate, followed by esterification with methanol. The general reaction scheme can be summarized as follows:

- Formation of Hydrazone : Reaction of 4-bromobenzaldehyde with phenylhydrazine.

- Cyclization : The hydrazone undergoes cyclization under acidic conditions.

- Esterification : The resulting product is treated with methanol to yield the methyl ester.

Biological Activities

This compound exhibits a range of biological activities, primarily attributed to its interactions with various molecular targets. Key areas of investigation include:

Anticancer Activity

Research indicates that pyrazole derivatives, including this compound, possess significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest. For example, studies have reported IC50 values indicating effective cytotoxicity against various cancer cell lines, such as:

| Cell Line | IC50 (µM) |

|---|---|

| A431 (epidermoid) | 10.5 |

| HT29 (colorectal) | 8.7 |

| MCF7 (breast) | 12.3 |

These findings suggest that the compound may serve as a promising lead in anticancer drug development.

Anti-inflammatory Properties

This compound has also been studied for its anti-inflammatory effects. In animal models, it demonstrated the ability to reduce edema and pain associated with inflammatory conditions, likely through inhibition of pro-inflammatory cytokines and mediators.

Antimicrobial Activity

The compound has shown antimicrobial properties against a range of pathogens, including both bacteria and fungi. The minimum inhibitory concentration (MIC) values for selected strains are summarized below:

| Microorganism | MIC (µg/mL) |

|---|---|

| E. coli | 50 |

| S. aureus | 25 |

| C. albicans | 15 |

These results indicate potential applications in treating infections caused by resistant strains.

The biological activity of this compound is believed to involve multiple mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or inflammatory pathways.

- Receptor Binding : It has been suggested that it interacts with various receptors, potentially modulating signaling pathways associated with cell growth and inflammation.

- Hydrophobic Interactions : The presence of large aromatic groups enhances its binding affinity through π-π stacking interactions.

Case Studies and Research Findings

Several studies have explored the pharmacological potential of this compound:

- Study on Anticancer Effects : A study published in a peer-reviewed journal demonstrated that this compound significantly inhibited tumor growth in xenograft models, suggesting its potential as an anticancer agent.

- Anti-inflammatory Research : Another research effort highlighted its efficacy in reducing inflammation in murine models of arthritis, where it was compared to standard anti-inflammatory drugs.

- Antimicrobial Efficacy : A recent investigation into its antimicrobial properties revealed promising results against multi-drug resistant bacterial strains, warranting further exploration into its mechanism and therapeutic applications.

Q & A

Q. What are the established synthetic routes for methyl 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carboxylate?

- Methodological Answer : The compound is typically synthesized via cyclocondensation of phenylhydrazine with β-ketoesters or through formylation/oxidation of pyrazole intermediates. For example:

Cyclocondensation : React ethyl acetoacetate with phenylhydrazine and DMF-DMA to form a pyrazole ester intermediate, followed by bromination at the 4-position of the phenyl ring .

Post-functionalization : Introduce the bromophenyl group via Suzuki-Miyaura coupling or electrophilic substitution after pyrazole ring formation .

- Key Optimization Parameters : Temperature (80–120°C), solvent polarity (DMF or ethanol), and catalyst (e.g., Pd for coupling reactions).

| Synthetic Route | Yield (%) | Key Reagents | Reference |

|---|---|---|---|

| Cyclocondensation | 65–75 | Phenylhydrazine, DMF-DMA | |

| Suzuki Coupling | 50–60 | 4-Bromophenylboronic acid, Pd(PPh₃)₄ |

Q. How is the compound characterized structurally and spectroscopically?

- Methodological Answer :

- X-ray Crystallography : Determines absolute configuration and intermolecular interactions (e.g., C–Br···π stacking) .

- Spectroscopy :

- ¹H/¹³C NMR : Key peaks include aromatic protons (δ 7.2–8.1 ppm) and ester carbonyl (δ ~165 ppm) .

- IR : Ester C=O stretch at ~1700 cm⁻¹ .

- UV-Vis : Absorption bands at ~290 nm (π→π*) in DMSO .

Q. What are the physicochemical properties critical for handling this compound?

- Answer :

- Solubility : Limited in water; soluble in DMSO, DMF, and dichloromethane.

- Melting Point : ~89–95°C (varies with purity) .

- Stability : Degrades under strong oxidizing agents; store at 0–8°C .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing side products?

- Methodological Answer :

- Catalyst Screening : Use Pd nanoparticles or ligand-free conditions for coupling reactions to reduce metal contamination .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours) and improves yield by 10–15% .

- Purification : Employ flash chromatography (hexane:EtOAc gradients) or recrystallization from ethanol.

Q. How are contradictions in spectral data resolved during characterization?

- Answer :

- Dynamic NMR : Detects rotational barriers in ester groups that may cause splitting .

- DFT Calculations : Predict and compare theoretical vs. experimental IR/UV-Vis spectra to confirm assignments .

- Multi-Technique Cross-Validation : Combine X-ray data with NOESY (for stereochemistry) and high-resolution MS .

Q. What is the mechanistic role of the 4-bromophenyl substituent in biological activity?

- Answer :

- Electron-Withdrawing Effect : Enhances binding to hydrophobic enzyme pockets (e.g., carbonic anhydrase) via halogen bonding .

- Comparative Studies : Replace bromine with Cl/CF₃ to assess activity changes (see table below) :

| Substituent | IC₅₀ (μM) for CA Inhibition | Reference |

|---|---|---|

| 4-Br | 0.85 | |

| 4-Cl | 1.20 |

Q. How does crystal packing influence the compound’s reactivity?

- Answer :

- X-ray Analysis : The title compound exhibits a planar pyrazole ring with dihedral angles <5° between aromatic rings, favoring π-stacking in solid state .

- Reactivity Implications : Enhanced stability under thermal stress but reduced solubility in nonpolar solvents .

Q. What computational strategies predict the compound’s interactions with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with σ₁ receptor models to identify binding poses (ΔG ≈ -9.2 kcal/mol) .

- MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories .

- QSAR Modeling : Correlate Hammett σ values of substituents with anti-inflammatory activity (R² = 0.91) .

Contradictions and Mitigation Strategies

- Spectral Discrepancies : Emission maxima in DMSO (356 nm) vs. theoretical predictions (340 nm) may arise from solvent polarity effects. Use time-resolved fluorescence to clarify .

- Biological Activity Variability : Inconsistent IC₅₀ values across studies may stem from assay conditions (e.g., pH, cell lines). Standardize protocols using WHO guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.